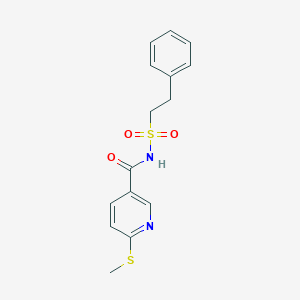![molecular formula C17H16FN3O2S B2376824 2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole CAS No. 1396851-67-4](/img/structure/B2376824.png)
2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Scientific Research Applications
Antibacterial Activity : A study explored the antibacterial activity of novel derivatives related to 2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole. These compounds demonstrated moderate activity against both gram-positive and gram-negative bacterial strains (Darekar et al., 2020).
Antiarthritic and Analgesic Activity : Another study synthesized 4,5-diaryl-2-(substituted thio)-1H-imidazoles, related to the compound of interest, and evaluated them for antiarthritic and analgesic properties. Some analogs were more potent than standard drugs like phenylbutazone and indomethacin (Sharpe et al., 1985).
Preclinical Antitumor Activity : A variant of this compound, part of the benzodiazepine family, was identified as a potent farnesyltransferase inhibitor with significant preclinical antitumor activity. It showed efficacy in a human colon tumor model and entered human clinical trials (Hunt et al., 2000).
Chemical Synthesis and Coordination : Research on the synthesis and coordination of compounds structurally similar to 2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole, including their interaction with metal centers like nickel, has been documented (Bermejo et al., 2000).
Anti-inflammatory Activity : Synthesis and evaluation of azetidinone derivatives, related to the compound, for their anti-inflammatory activity have been conducted. These compounds were compared with non-steroidal anti-inflammatory drugs (NSAIDs) for their effectiveness (Kalsi et al., 1990).
Antimicrobial Activity of Azetidin-2-one Derivatives : A new series of azetidin-2-one derivatives, structurally related to the compound, were synthesized and tested for antibacterial and antifungal activities (Shah et al., 2014).
properties
IUPAC Name |
2-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]-6-methyl-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-11-6-7-14-15(8-11)20-17(19-14)12-9-21(10-12)24(22,23)16-5-3-2-4-13(16)18/h2-8,12H,9-10H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADVZDWDKDICBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2376741.png)
![N-(3-methoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2376743.png)




![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate](/img/structure/B2376750.png)
![2-(2,4-Dimethylphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2376755.png)
![[4-(1,3-Benzothiazol-2-yl)phenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2376757.png)
![4-[2-(Furan-3-yl)acetyl]piperazine-1-sulfonyl fluoride](/img/structure/B2376758.png)

![6-ethyl 3-methyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2376760.png)
![N-(4-chlorophenyl)-2-[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2376761.png)
![6-methyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2376762.png)